Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate
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Overview
Description
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The isoxazole ring can engage in cycloaddition reactions with alkynes and other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cycloaddition Reactions: Catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: It is employed in the design and fabrication of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
- Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
- Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate
Uniqueness
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity .
Biological Activity
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C10H8INO3 and a molecular weight of approximately 317.08 g/mol. The presence of the iodine atom in its structure is notable, as it can influence the compound's reactivity and biological properties compared to other halogenated derivatives.
Property | Value |
---|---|
Molecular Formula | C10H8INO3 |
Molecular Weight | 317.08 g/mol |
CAS Number | [Not specified] |
Unique Feature | Contains iodine |
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Compounds within the isoxazole class, including this compound, have demonstrated activity against various microbial pathogens. This antimicrobial potential is significant for developing new treatments against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts. This mechanism is critical for potential applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its structural characteristics allow it to interact with biological targets implicated in cancer progression, making it a candidate for further investigation as a therapeutic agent.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's isoxazole ring can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological activities. This interaction can lead to either inhibition or activation of various pathways depending on the target.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against multiple strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial effect.
- Inflammation Models : In vitro assays showed that the compound reduced cytokine production in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, highlighting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C10H8INO3 |
---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 6-iodo-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8INO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 |
InChI Key |
COIPFUHZHLJPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)I |
Origin of Product |
United States |
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